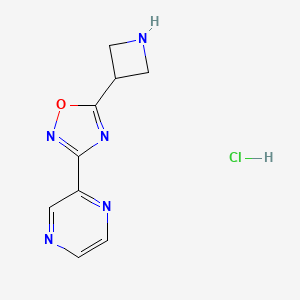

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride

Description

Molecular Architecture and IUPAC Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designated as 5-(azetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole hydrochloride. The molecular formula C9H10ClN5O reflects the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom, five nitrogen atoms, and one oxygen atom, yielding a molecular weight of 239.66 grams per mole. The structural architecture consists of three interconnected heterocyclic systems arranged in a linear fashion, with the central 1,2,4-oxadiazole ring serving as a bridging unit between the terminal azetidine and pyrazine moieties.

The azetidine component contributes a four-membered saturated ring containing one nitrogen atom, which exhibits considerable ring strain of approximately 25.4 kilocalories per mole. This ring strain places azetidines in an intermediate position between the highly strained aziridines (27.7 kilocalories per mole) and the relatively stable pyrrolidines (5.4 kilocalories per mole). The 1,2,4-oxadiazole ring represents a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms in specific positional arrangements that confer unique electronic properties. The pyrazine ring system provides a six-membered aromatic structure with two nitrogen atoms positioned at the 1,4-positions, contributing to the overall electron-deficient character of the molecule.

Table 1: Fundamental Molecular Properties

Crystallographic Analysis and Conformational Studies

Conformational analysis of this compound reveals the influence of ring strain and electronic interactions on molecular geometry. The azetidine ring adopts a puckered conformation to minimize ring strain, with the nitrogen atom positioned slightly out of the plane formed by the three carbon atoms. This puckering results from the balance between angle strain and torsional strain within the four-membered ring system. The 1,2,4-oxadiazole ring maintains planarity due to its aromatic character, with bond lengths and angles consistent with delocalized electron systems typical of five-membered heterocycles.

The spatial arrangement between the heterocyclic components is governed by several factors, including steric interactions, electronic conjugation effects, and hydrogen bonding opportunities. The connection between the azetidine and oxadiazole rings occurs through a carbon-carbon bond at the 3-position of the azetidine ring and the 5-position of the oxadiazole ring. This linkage allows for potential rotational freedom, although conformational preferences may be influenced by intramolecular interactions and crystal packing forces in the solid state.

Three-dimensional conformational studies indicate that the molecule can adopt multiple low-energy conformations through rotation around the inter-ring bonds. The most stable conformations tend to minimize steric clashes between the heterocyclic systems while maximizing favorable electronic interactions. The presence of the hydrochloride counterion significantly influences the solid-state structure through ionic interactions and hydrogen bonding with the azetidine nitrogen atom.

Table 2: Conformational Parameters

| Structural Feature | Description | Impact |

|---|---|---|

| Azetidine Ring Strain | 25.4 kcal/mol | Influences reactivity and conformation |

| Oxadiazole Planarity | Aromatic character | Maintains rigid geometric constraints |

| Inter-ring Rotation | Multiple conformers possible | Affects molecular flexibility |

| Hydrogen Bonding | Azetidine nitrogen-HCl interaction | Stabilizes solid-state structure |

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess molecular properties. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The azetidine component exhibits carbon-hydrogen stretching vibrations in the aliphatic region (2800-3000 cm⁻¹), while the aromatic pyrazine and oxadiazole rings display carbon-carbon and carbon-nitrogen stretching frequencies in the fingerprint region (1400-1600 cm⁻¹).

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectroscopy of related oxadiazole compounds typically shows characteristic chemical shifts for aromatic protons in the 7-9 parts per million range, while aliphatic protons from the azetidine ring appear at higher field positions (2-4 parts per million). The pyrazine protons exhibit distinctive coupling patterns due to the symmetrical arrangement of nitrogen atoms in the ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms in the molecule. The aromatic carbon atoms of the pyrazine and oxadiazole rings appear in the downfield region (120-160 parts per million), while the aliphatic carbons of the azetidine ring resonate at higher field positions (20-60 parts per million). The carbon atoms directly bonded to nitrogen atoms show characteristic chemical shifts that reflect the electron-withdrawing nature of the nitrogen substituents.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the individual heterocyclic components. The molecular ion peak appears at mass-to-charge ratio 203 for the free base form, with the hydrochloride addition resulting in the expected mass increase. Fragmentation patterns typically involve loss of the azetidine moiety or cleavage of the inter-ring bonds, generating characteristic fragment ions that aid in structural confirmation.

Table 3: Spectroscopic Characteristics

| Technique | Key Features | Diagnostic Value |

|---|---|---|

| Infrared Spectroscopy | C-H stretch (2800-3000 cm⁻¹), Aromatic C=C, C=N (1400-1600 cm⁻¹) | Functional group identification |

| Proton Nuclear Magnetic Resonance | Aromatic H (7-9 ppm), Aliphatic H (2-4 ppm) | Hydrogen environment analysis |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic C (120-160 ppm), Aliphatic C (20-60 ppm) | Carbon framework determination |

| Mass Spectrometry | Molecular ion m/z 203 (free base), Characteristic fragmentation | Molecular weight confirmation |

Tautomerism and Stereochemical Considerations

Tautomeric equilibria in heterocyclic systems containing oxadiazole rings have been extensively studied, revealing the potential for proton transfer reactions that can significantly impact molecular properties and biological activity. For this compound, tautomerism considerations primarily focus on the oxadiazole ring system, where multiple nitrogen atoms can serve as protonation sites under different conditions.

The 1,2,4-oxadiazole ring can potentially exist in several tautomeric forms through proton migration between nitrogen atoms. Computational studies on related oxadiazole derivatives indicate that the most stable tautomeric form typically involves protonation at the nitrogen atom in the 4-position of the ring. The presence of electron-withdrawing groups, such as the pyrazine moiety, can influence the relative stabilities of different tautomeric forms by modulating the electronic distribution within the oxadiazole system.

Water-assisted tautomerism represents an important mechanistic pathway for proton transfer reactions in oxadiazole-containing compounds. Research has demonstrated that the presence of water molecules can significantly reduce the activation barriers for tautomeric interconversion, facilitating rapid equilibration between different forms. This phenomenon has particular relevance for the biological activity and pharmacological properties of oxadiazole-based compounds, as tautomeric equilibria can influence molecular recognition and binding affinity.

Stereochemical considerations for this compound center on the configuration of the azetidine ring and the spatial arrangement of substituents. The azetidine ring can adopt different conformations through ring puckering, with the nitrogen atom position being particularly important for determining overall molecular geometry. The connection point between the azetidine and oxadiazole rings occurs at the 3-position of the azetidine, which represents a stereogenic center in appropriately substituted derivatives.

Table 4: Tautomeric and Stereochemical Factors

| Factor | Description | Influence |

|---|---|---|

| Oxadiazole Tautomerism | Multiple nitrogen protonation sites | Affects electronic properties and reactivity |

| Water-Assisted Proton Transfer | Reduced activation barriers with water | Facilitates tautomeric equilibration |

| Azetidine Conformation | Ring puckering and nitrogen position | Determines spatial molecular arrangement |

| Stereogenic Centers | Potential chirality at ring junctions | Impacts biological activity and recognition |

The comprehensive structural characterization of this compound reveals a complex molecular architecture with unique electronic and geometric properties. The combination of spectroscopic techniques provides detailed insights into the molecular structure, while conformational and tautomeric analyses highlight the dynamic nature of this heterocyclic system. Understanding these structural features provides essential foundation knowledge for predicting the compound's chemical reactivity, physical properties, and potential applications in various scientific disciplines.

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O.ClH/c1-2-12-7(5-10-1)8-13-9(15-14-8)6-3-11-4-6;/h1-2,5-6,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVLNGGPVFFLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)C3=NC=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride typically involves multiple steps, starting with the preparation of the azetidinyl-1,2,4-oxadiazole moiety. This can be achieved through the cyclization of appropriate precursors such as amidoximes and isatoic anhydrides. The reaction conditions often require the use of strong bases like sodium hydroxide (NaOH) and solvents such as dimethyl sulfoxide (DMSO) at ambient temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Research indicates that 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride exhibits various biological activities:

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Antimicrobial Agents

The compound's structural features make it a candidate for development as a new class of antimicrobial agents. Its efficacy against resistant strains of bacteria could be explored further through in vitro and in vivo studies.

Anticancer Drugs

Given its potential anticancer properties, this compound could serve as a lead structure for developing novel anticancer therapies. Structure-activity relationship (SAR) studies would be crucial in optimizing its efficacy and reducing toxicity.

Neurological Disorders

Exploring the neuroprotective aspects could lead to new treatments for conditions such as Alzheimer's or Parkinson's disease. Research into its mechanism of action would provide insights into how it can be utilized therapeutically.

Case Study 1: Antimicrobial Activity

In a study examining various oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the oxadiazole moiety in enhancing the compound's interaction with bacterial membranes.

Case Study 2: Anticancer Efficacy

A recent investigation into a series of pyrazine derivatives demonstrated that certain modifications led to increased cytotoxicity against human cancer cell lines. The findings suggested that introducing an azetidine group could enhance the selectivity and potency of these compounds against cancer cells while minimizing effects on normal cells.

Mechanism of Action

The mechanism by which 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis, while its antioxidant properties may result from the scavenging of reactive oxygen species.

Comparison with Similar Compounds

Structural Modifications and Core Heterocycles

The following table compares the target compound with structurally related analogs, focusing on core heterocycles, substituents, and physicochemical properties:

Key Observations :

- Core Heterocycle Influence: Pyrazine and pyrimidine analogs exhibit similar molecular weights but differ in electronic properties, affecting binding affinity in biological systems.

- Substituent Effects : The azetidinyl group (a 4-membered ring) confers conformational rigidity compared to piperidinyl (6-membered) analogs . Ethylamine side chains () may enhance interactions with hydrophilic receptor pockets.

- Salt Forms : Dihydrochloride salts () improve solubility but increase molecular weight, which could impact blood-brain barrier permeability.

Example :

- Target Compound Synthesis : Likely involves coupling a pyrazine-carboxylic acid derivative with an azetidine-containing hydrazide, followed by cyclization and salt formation (similar to ).

- Analog Synthesis: Piperidine-substituted analogs () may use sulfonylation or Mitsunobu reactions to attach heterocycles.

Physicochemical and Computational Properties

- Hydrogen Bonding: Analogs with ethylamine side chains () have higher hydrogen bond donor/acceptor counts, enhancing solubility but reducing membrane permeability.

- Topological Polar Surface Area (TPSA) : Compounds like [2-(3-Pyrazin-2-yl-oxadiazol-5-yl)ethyl]amine HCl have TPSA >60 Ų, suggesting moderate blood-brain barrier penetration .

Biological Activity

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrazine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an azetidine ring with an oxadiazole moiety and a pyrazine structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The molecular formula of this compound is C10H12N4O·HCl, with a molecular weight of approximately 236.69 g/mol. The compound is typically presented as a solid and has a purity of over 95% in commercial preparations.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the azetidine ring and the subsequent introduction of the oxadiazole and pyrazine functionalities. Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yields and purity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays using human cancer cell lines have shown that it induces cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The proposed mechanism of action for this compound involves interaction with specific molecular targets within biological systems. Studies suggest that it may inhibit certain enzymes or modulate receptor activity related to metabolic pathways. Further research using techniques such as molecular docking is necessary to elucidate these interactions more clearly.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

- Cytotoxicity Assessment in Cancer Cells : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to control groups, indicating its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1,2,4-oxadiazole moiety into heterocyclic systems like pyrazine derivatives?

- The synthesis of 1,2,4-oxadiazole-containing compounds typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, nitrile oxides can react with amines or other nucleophiles to form oxadiazoles under mild conditions . In pyrazine-based systems, regioselectivity challenges arise due to competing reaction pathways; optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves yield .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structural configuration of this compound?

- SC-XRD using SHELX software (e.g., SHELXL for refinement) is critical for resolving ambiguities in stereochemistry and hydrogen bonding. For oxadiazole-pyrazine hybrids, ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement parameters (R factor < 0.05) and residual electron density maps confirm absence of disorder .

Q. What analytical techniques are suitable for purity assessment and stability profiling?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) resolves impurities. For stability, conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, monitoring via LC-MS .

Advanced Research Questions

Q. How does the compound interact with serotonin receptors (e.g., 5-HT1D), and what computational methods predict binding affinity?

- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions. The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues (e.g., Phe in 5-HT1D’s binding pocket). Compare affinity to reference ligands (e.g., GR127935) using radioligand displacement assays .

Q. What mechanisms underlie the compound’s low acute toxicity, and how can in silico models validate this?

- Use QSAR tools like TEST and GUSAR to predict LD₅₀ and toxicity endpoints. For oxadiazole derivatives, low toxicity correlates with metabolic stability (CYP450 non-substrate) and high solubility (LogP < 3). Validate via in vivo rat studies (oral administration up to 5000 mg/kg) with hematological and hepatic biomarkers .

Q. How do crystal packing and intermolecular forces influence physicochemical properties?

- Analyze hydrogen-bonding networks (e.g., N–H···Cl interactions in hydrochloride salts) and π-stacking using Mercury software. Triclinic crystal systems (e.g., P1̅ space group) often exhibit higher solubility due to loose packing. Solvate formation (e.g., methanol/water) impacts hygroscopicity .

Q. What strategies optimize bioavailability through salt or co-crystal formation?

- Screen counterions (e.g., besylate, maleate) via slurry crystallization. For hydrochloride salts, assess dissolution rate in biorelevant media (FaSSIF/FeSSIF). Co-crystallization with succinic acid enhances solubility via hydrogen-bond donor-acceptor pairs .

Methodological Notes

- Synthesis Optimization : Prioritize microwave-assisted synthesis for time-sensitive cyclization steps .

- Toxicity Screening : Combine zebrafish embryo assays (FET) with in silico predictions to reduce animal testing .

- Data Contradictions : Address discrepancies in receptor binding assays by verifying assay conditions (e.g., buffer pH, Mg²⁺ concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.